2-Amino-4-hydroxy-6-hydrazinopyrimidine
Overview
Description
2-Amino-4-hydroxy-6-hydrazinopyrimidine is a chemical compound with the molecular formula C4H7N5O and a molecular weight of 141.13 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-Amino-4-hydroxy-6-hydrazinopyrimidine involves the use of raw materials such as hydrazinium hydroxide solution, 2-Amino-4,6-dichloropyrimidine, acetic acid, and sodium hydroxide . An efficient route to 2-amino-1,4-dihydropyrimidines using ultrasound irradiation as the energy source has been developed .Molecular Structure Analysis
The molecular structure of 2-Amino-4-hydroxy-6-hydrazinopyrimidine can be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction of 2-amino-4-hydroxy-6-methylpyrimidine and 3-amino-5-hydroxypyrazole with CoCl2·6H2O and ZnCl2, respectively, produced two mononuclear complexes .Physical And Chemical Properties Analysis
2-Amino-4-hydroxy-6-hydrazinopyrimidine has a melting point of 314-315 °C (decomposition), a predicted boiling point of 376.9±52.0 °C, a predicted density of 1.92±0.1 g/cm3, and a predicted pKa of 10.52±0.50 .Safety and Hazards
Future Directions
The design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives has developed in several priority directions, including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .
properties
IUPAC Name |
2-amino-4-hydrazinyl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-4-7-2(9-6)1-3(10)8-4/h1H,6H2,(H4,5,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWPFMIHXOPDBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285592 | |
Record name | 2-Amino-4-hydroxy-6-hydrazinopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-hydroxy-6-hydrazinopyrimidine | |
CAS RN |
6298-85-7 | |
Record name | 6298-85-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4-hydroxy-6-hydrazinopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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